2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol
Overview
Description
2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol is an organic compound with the chemical formula C10H11F3O2. It is characterized by the presence of a trifluoromethyl group and a methoxyphenyl group attached to an ethanol backbone. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol typically involves the reaction of 3-methoxybenzaldehyde with trifluoroacetic acid, followed by reduction. One common method includes the use of sodium borohydride as a reducing agent in an organic solvent such as tetrahydrofuran (THF). The reaction is carried out under controlled temperature conditions to ensure high yield and purity .
Industrial production methods often involve the hydrogenation of trifluoroacetophenone derivatives in the presence of a palladium catalyst. This process is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoroacetophenone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the conversion of the compound to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common reagents used in these reactions include sodium borohydride, lithium aluminum hydride, potassium permanganate, and chromium trioxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in studies involving enzyme inhibition and protein-ligand interactions due to its unique chemical structure.
Medicine: Research has explored its potential as a precursor in the synthesis of drugs with anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate enzyme activity or receptor signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol can be compared to other similar compounds, such as:
2,2,2-Trifluoroethanol: Known for its use as a solvent and in protein folding studies.
2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol: Similar in structure but with a different position of the methoxy group, affecting its chemical properties and reactivity.
2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol: Contains a nitro group instead of a methoxy group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(3-methoxyphenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-14-7-4-2-3-6(5-7)8(13)9(10,11)12/h2-5,8,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAXPSRNKBTNOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90385232 | |
Record name | 2,2,2-trifluoro-1-(3-methoxyphenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90385232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128816-77-3 | |
Record name | 2,2,2-trifluoro-1-(3-methoxyphenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90385232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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